molecular formula C12H18O3 B13947341 1-Isopropoxy-3-phenoxy-2-propanol CAS No. 39144-30-4

1-Isopropoxy-3-phenoxy-2-propanol

Cat. No.: B13947341
CAS No.: 39144-30-4
M. Wt: 210.27 g/mol
InChI Key: JEXLLBRBNFHWRA-UHFFFAOYSA-N
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Description

Contextualization of the Compound within Ethers and Alcohols Chemistry

1-Isopropoxy-3-phenoxy-2-propanol is a bifunctional organic molecule that incorporates both an ether and a secondary alcohol functional group. Its structure consists of a central three-carbon propanol (B110389) backbone. An isopropoxy group (-OCH(CH₃)₂) is attached to one end of this chain, while a phenoxy group (-OC₆H₅) is attached to the other, with a hydroxyl (-OH) group situated on the central carbon. This arrangement classifies it as an unsymmetrical ether-alcohol.

The synthesis of such unsymmetrical ethers can be approached through methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with an organohalide. wikipedia.orgmasterorganicchemistry.com For this compound, a plausible route could involve the reaction of a phenoxy-substituted epoxide with isopropoxide or the reaction of 3-phenoxy-1,2-propanediol (B1222102) with an isopropyl halide in the presence of a base.

Significance in Contemporary Organic Synthesis and Materials Science

While direct research on this compound is limited, the significance of its structural motifs—phenoxy propanols and isopropoxy alcohols—is well-established in both organic synthesis and materials science. Phenoxy propanol derivatives are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. matangiindustries.com They also find application as solvents and coalescing agents in paints and coatings. tristarintermediates.orgthegoodscentscompany.com

Similarly, isopropoxy propanol derivatives are valuable as solvents and intermediates. The combination of these functionalities in a single molecule suggests its potential as a versatile building block. The secondary alcohol can be functionalized to introduce new properties, while the ether groups provide stability and influence solubility.

In materials science, the incorporation of such functional monomers into polymer chains can be used to tailor the properties of the resulting materials. For example, the phenoxy group can enhance thermal stability and refractive index, while the flexible isopropoxy group can influence the glass transition temperature and mechanical properties. The hydroxyl group offers a potential site for cross-linking or for grafting onto other polymer backbones.

Predicted Physicochemical Properties of this compound

PropertyPredicted Value/Information
Molecular Formula C₁₂H₁₈O₃
Molecular Weight 210.27 g/mol
Appearance Likely a colorless to pale yellow liquid
Boiling Point Estimated to be in the range of 250-300 °C
Solubility Expected to have moderate solubility in water and good solubility in organic solvents
Hydrogen Bond Donor 1 (from the hydroxyl group)
Hydrogen Bond Acceptor 3 (from the three oxygen atoms)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39144-30-4

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

1-phenoxy-3-propan-2-yloxypropan-2-ol

InChI

InChI=1S/C12H18O3/c1-10(2)14-8-11(13)9-15-12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3

InChI Key

JEXLLBRBNFHWRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(COC1=CC=CC=C1)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 1 Isopropoxy 3 Phenoxy 2 Propanol

Synthesis Routes and Optimization

The principal synthetic routes to 1-isopropoxy-3-phenoxy-2-propanol involve the formation of the ether linkages at the C1 and C3 positions of the propan-2-ol backbone. Optimization of these routes typically focuses on reaction conditions, catalyst selection, and purification methods to maximize yield and purity.

Epoxide Ring-Opening Strategies for this compound Synthesis

The ring-opening of an epoxide is a powerful and widely used method for the synthesis of 1,2-difunctionalized compounds, including β-hydroxy ethers like this compound. chemicalbook.comrroij.com This strategy's prevalence stems from the high reactivity of the strained three-membered epoxide ring, which readily undergoes nucleophilic attack. chemicalbook.com

The synthesis of this compound via an epoxide intermediate can proceed through two main pathways involving the nucleophilic attack of either isopropanol (B130326) (as isopropoxide) or phenol (B47542) (as phenoxide) on an epoxide ring.

One common route involves the reaction of phenyl glycidyl (B131873) ether (1-phenoxy-2,3-epoxypropane) with isopropoxide. masterorganicchemistry.comwikipedia.org In a base-catalyzed mechanism, the isopropoxide anion, a potent nucleophile, attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon (C3), following an S\textsubscript{N}2 mechanism. khanacademy.orgyoutube.comgoogle.com This results in the formation of the desired this compound. The reaction is typically carried out in the presence of a strong base, such as sodium hydride or sodium hydroxide, to generate the isopropoxide in situ from isopropanol. masterorganicchemistry.comyoutube.com

Alternatively, the synthesis can start with the reaction of phenol with an epoxide bearing the isopropoxy group, such as 1-isopropoxy-2,3-epoxypropane. Here, the phenoxide ion, generated by treating phenol with a base, acts as the nucleophile. organic-chemistry.org The phenoxide attacks the terminal carbon of the epoxide, leading to the formation of this compound.

A model reaction illustrating the base-catalyzed ring-opening of phenyl glycidyl ether with a phenol derivative shows that this pathway exclusively yields the secondary alcohol, which corresponds to the desired 2-propanol structure. google.com In contrast, an acid-catalyzed reaction can lead to a mixture of primary and secondary alcohols. google.com

Table 1: Key Intermediates in Epoxide Ring-Opening Synthesis
Precursor 1Precursor 2Resulting Intermediate/Product
Phenyl glycidyl ether wikipedia.orgIsopropanol nih.govThis compound
Phenol1-Isopropoxy-2,3-epoxypropaneThis compound
Epichlorohydrin (B41342)Phenol1-Chloro-3-phenoxy-2-propanol youtube.com

The ring-opening of epoxides is a stereospecific reaction. In a base-catalyzed S\textsubscript{N}2 attack, the nucleophile approaches from the backside of the carbon-oxygen bond, resulting in an inversion of stereochemistry at the site of attack. youtube.com When a chiral epoxide is used as a starting material, the stereochemistry of the resulting β-hydroxy ether can be controlled. For instance, the synthesis of enantiomerically pure β-blockers, which share a similar structural motif with this compound, often relies on the use of enantiopure epichlorohydrin or related chiral intermediates. acs.org The regioselectivity of the epoxide ring-opening is also a critical factor, with base-catalyzed reactions generally favoring attack at the less substituted carbon. google.com

Etherification and Alkoxylation Reactions in this compound Synthesis

Etherification reactions provide alternative pathways to this compound, either by forming the phenoxy or the isopropoxy ether linkage in a separate step.

The Williamson ether synthesis is a classic and versatile method for forming ethers and can be applied to the synthesis of this compound. masterorganicchemistry.comyoutube.com One approach involves the reaction of sodium phenoxide with 1-chloro-3-isopropoxy-2-propanol. organic-chemistry.org Alternatively, and more commonly for related structures, 1-chloro-3-phenoxy-2-propanol can be treated with sodium isopropoxide. youtube.com The latter is prepared by reacting isopropanol with a strong base like sodium hydride. masterorganicchemistry.com The isopropoxide then displaces the chloride ion in an S\textsubscript{N}2 reaction to form the desired product. The synthesis of the precursor, 1-chloro-3-phenoxy-2-propanol, can be achieved by reacting phenol with epichlorohydrin. acs.org

Another potential route is the direct etherification of 3-phenoxy-1,2-propanediol (B1222102) with isopropanol. researchgate.netnih.govrtu.lvnih.gov This reaction would likely require an acid catalyst, such as a Lewis acid, to facilitate the dehydration and formation of the ether bond. nih.gov However, controlling the regioselectivity to favor etherification at the primary hydroxyl group over the secondary one can be challenging. Studies on the etherification of glycerol (B35011) with isopropanol have shown that a mixture of mono-, di-, and tri-ethers can be formed, highlighting the potential for side products in such reactions. rtu.lvresearchgate.netrtu.lv

Table 2: Comparison of Etherification Precursors and Conditions
Precursor 1Precursor 2Reaction TypeTypical Conditions
1-Chloro-3-phenoxy-2-propanol youtube.comSodium Isopropoxide youtube.comWilliamson Ether SynthesisStrong base (e.g., NaH) in an aprotic solvent
3-Phenoxy-1,2-propanediol nih.govrtu.lvnih.govIsopropanol nih.govAcid-catalyzed EtherificationLewis or Brønsted acid, often with heating

While transesterification is a well-known process for converting one ester to another, its direct application to the synthesis of ethers like this compound is less common and would be considered a transetherification reaction. In principle, a related β-hydroxy ether could be reacted with a large excess of isopropanol in the presence of an acid or base catalyst to exchange the alkoxy group. However, this is generally not a preferred synthetic route due to equilibrium limitations and the potential for side reactions. The etherification of glycerol, a related polyol, has been studied, but these reactions typically focus on the direct reaction with alcohols rather than a transetherification process. rtu.lvresearchgate.netrtu.lvmdpi.com

Novel Catalytic Systems for Enhanced this compound Synthesis

The synthesis of this compound is fundamentally an epoxide ring-opening reaction, where the oxygen-carbon bonds of the oxirane ring in phenyl glycidyl ether are cleaved by the nucleophilic attack of isopropanol. The regioselectivity of this attack—whether it occurs at the less substituted (C3) or more substituted (C2) carbon of the epoxide—is critical and can be controlled by the choice of catalyst. Catalysis is essential as alcohols are generally weak nucleophiles. nih.gov

Acid-catalyzed mechanisms typically involve protonation of the epoxide oxygen, making it a better leaving group. This creates a partial positive charge on the adjacent carbons, favoring nucleophilic attack at the more substituted carbon (an SN1-like pathway). masterorganicchemistry.com

Base-catalyzed mechanisms usually involve the deprotonation of the alcohol to form a more potent alkoxide nucleophile. This nucleophile then attacks the less sterically hindered carbon of the epoxide ring in a classic SN2 reaction. masterorganicchemistry.comlibretexts.org

Homogeneous Catalysis Applications

Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity due to their well-defined active sites. For the synthesis of this compound, various Lewis acids have been investigated to activate the epoxide ring.

Lewis acids such as aluminum triflate (Al(OTf)₃) have proven to be exceptionally effective, capable of catalyzing the ring-opening of epoxides by alcohols at very low concentrations (ppm levels). ucdavis.edu Other transition metal-based Lewis acids, including tin tetrachloride (SnCl₄·5H₂O), also efficiently catalyze the nucleophilic opening of epoxides. qub.ac.uk These catalysts function by coordinating to the epoxide oxygen, polarizing the C-O bonds and facilitating the nucleophilic attack by isopropanol. The choice of metal and its ligands can influence the regioselectivity of the reaction. For instance, cerium-based catalysts can be used to mediate such transformations, leveraging the redox interconversion between Ce(III) and Ce(IV) states to facilitate distinct ionic and radical mechanisms. beilstein-journals.org

Basic homogeneous catalysts, such as potassium isopropoxide, can also be employed. In this scenario, the catalyst generates the isopropoxide anion, a strong nucleophile that readily attacks the epoxide ring, typically at the terminal carbon atom.

Table 1: Examples of Homogeneous Catalysts for Epoxide Alcoholysis

CatalystCatalyst TypeTypical Reaction ConditionsKey FindingsReference
Aluminum triflate (Al(OTf)₃)Lewis Acidppm-level catalyst loading, room temperatureHighly effective for ring-opening with various alcohols. ucdavis.edu
Tin(IV) chloride (SnCl₄·5H₂O)Lewis Acid5 mol%, 50 °CEfficient for ring-opening with amines; applicable to alcohols. qub.ac.uk
Cerium(III) chloride (CeCl₃)Lewis AcidCatalytic amount, aerobic conditionsCan mediate reactions through redox-adaptive tandem catalysis. beilstein-journals.org
Potassium methoxideBasicVaries, often used for polymerizationEffective for ring-opening via alkoxide formation. nih.gov
Heterogeneous Catalysis Development

Heterogeneous catalysts, which are in a different phase from the reactants, are highly advantageous for industrial processes due to their ease of separation from the product mixture and potential for recycling and use in continuous reactors. Research has focused on solid acid catalysts for the synthesis of β-hydroxy ethers.

Lewis acidic zeolites, particularly tin-beta (Sn-Beta), have emerged as highly active and selective catalysts for the alcoholysis of epoxides. nih.govmasterorganicchemistry.com Sn-Beta demonstrates superior activity compared to other metal-substituted zeolites like Zr-Beta and Hf-Beta. nih.gov The defined microporous structure of the zeolite contributes to its regioselectivity. Studies using Sn-Beta for the reaction of epichlorohydrin with methanol (B129727) showed high selectivity and stability, with the catalyst being reusable for multiple cycles without significant loss of activity. masterorganicchemistry.com

Other solid catalysts investigated include crystalline molybdenum-vanadium oxides (Mo-V-O), where the activity is related to the acidity of the catalyst and the specific crystal facet exposed. libretexts.org Metal-free solid-state assemblies, such as cucurbit nih.govuril (CB7), have also been shown to promote the acid-catalyzed alcoholysis of epoxides under mild conditions. The catalytic activity in such systems is believed to arise from entrapped hydronium ions.

Table 2: Selected Heterogeneous Catalysts for Epoxide Ring-Opening with Alcohols

CatalystCatalyst TypeSubstratesKey FeaturesReference
Sn-Beta ZeoliteSolid Lewis AcidEpichlorohydrin, MethanolHigh activity and regioselectivity; reusable with no activity loss. nih.govmasterorganicchemistry.com
Zr-Beta, Hf-Beta ZeolitesSolid Lewis AcidEpichlorohydrin, MethanolActive, but less so than Sn-Beta. nih.gov
Mo-V-O OxidesCrystalline Mixed OxidePropylene (B89431) OxideActivity linked to catalyst acidity and crystal facet. libretexts.org
Cucurbit nih.govuril (CB7)Metal-Free Solid AcidAliphatic & Aromatic EpoxidesHeterogeneous, reusable, operates under mild conditions.
Biocatalytic Approaches and Enzyme Specificity

Biocatalysis offers a green and highly selective alternative for chemical synthesis. Epoxide hydrolases (EHs) are enzymes that naturally catalyze the hydrolysis of epoxides to form vicinal diols. nih.gov While their primary substrate is water, the principle of using other nucleophiles, such as alcohols, is a key area of research. This alcoholysis reaction would produce the desired β-hydroxy ether.

The crucial advantage of enzymes is their specificity. EHs exhibit high enantioselectivity, meaning they can selectively react with one enantiomer of a racemic epoxide, which is essential for producing optically pure compounds. They also demonstrate high regioselectivity, precisely controlling whether the nucleophilic attack occurs at the C2 or C3 position of the epoxide. The mechanism typically involves a covalent intermediate formed between an active-site amino acid (like aspartate) and one of the epoxide carbons, which is then resolved by the nucleophile.

While EHs are the most logical choice, the promiscuity of other enzymes, such as lipases, is also being explored. Lipases are known to catalyze a variety of non-natural reactions, including Michael additions, and their catalytic triad (B1167595) could potentially be harnessed for epoxide ring-opening. Discovering and engineering enzymes with high activity and stability for the alcoholysis of phenyl glycidyl ether with isopropanol remains an active field of research.

Process Intensification and Green Chemistry Principles in Synthesis

Continuous Flow Synthesis of this compound

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation. The development of robust heterogeneous catalysts is a key enabler for flow synthesis.

A conceptual flow process for this compound synthesis would involve a packed-bed reactor (PBR) filled with a heterogeneous catalyst, such as Sn-Beta zeolite. nih.govmasterorganicchemistry.com A solution of phenyl glycidyl ether in isopropanol would be continuously pumped through the heated reactor. The efficient mixing and heat transfer within the microreactor or PBR allow for precise control over reaction parameters (temperature, pressure, residence time), maximizing yield and minimizing by-product formation. nih.gov The product stream emerging from the reactor would be catalyst-free, simplifying downstream purification. This approach is particularly suitable for exothermic reactions like epoxide ring-opening, as the high surface-area-to-volume ratio of flow reactors effectively dissipates heat, preventing thermal runaways. qub.ac.uk

Solvent-Free and Environmentally Benign Synthetic Protocols

Applying green chemistry principles to the synthesis of this compound involves several considerations. One of the most impactful strategies is the reduction or elimination of volatile organic solvents. In this specific synthesis, isopropanol acts as both a reactant and a solvent, which is an efficient approach. However, truly solvent-free conditions can be achieved where the reaction is run neat with only the reactants and a catalyst.

Studies have shown that the ring-opening of epoxides with nucleophiles can be carried out efficiently under solvent-free conditions using transition metal-based Lewis acid catalysts. qub.ac.uk This approach reduces waste, simplifies product work-up, and lowers the environmental impact of the process. Other green principles include maximizing atom economy by ensuring that most of the atoms from the reactants are incorporated into the final product. The direct addition of isopropanol to phenyl glycidyl ether is an inherently atom-economical reaction. The use of non-toxic, earth-abundant metal catalysts (e.g., those based on aluminum or tin) and biocatalysts further enhances the green credentials of the synthesis. ucdavis.edu

Chemical Reactivity and Transformation Mechanisms

The reactivity of this compound is centered around its hydroxyl and ether functionalities. The hydroxyl group, being a secondary alcohol, is typically the most reactive site for a variety of chemical reactions.

The secondary hydroxyl group is a key site for chemical modification, readily participating in esterification, etherification, oxidation, and dehydration reactions.

The secondary alcohol functionality of this compound can be readily converted to esters and ethers.

Esterification: This transformation is typically achieved by reacting the alcohol with a carboxylic acid or one of its derivatives, such as an acid chloride or anhydride (B1165640), often in the presence of an acid or base catalyst. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the oxygen of the hydroxyl group attacks the electrophilic carbonyl carbon of the acylating agent. For example, the reaction with acetic anhydride in the presence of a base like pyridine (B92270) would yield 1-isopropoxy-3-phenoxy-2-propyl acetate.

Etherification: The synthesis of an ether from the secondary alcohol can be accomplished via methods like the Williamson ether synthesis. This process involves the deprotonation of the hydroxyl group using a strong base, such as sodium hydride, to form a more nucleophilic alkoxide. This alkoxide then undergoes an SN2 reaction with an alkyl halide. For instance, treating this compound with sodium hydride followed by the addition of methyl iodide would produce 1-isopropoxy-2-methoxy-3-phenoxypropane.

Several common oxidizing agents can be employed for this transformation:

Chromium-based reagents: Reagents such as pyridinium (B92312) chlorochromate (PCC) and Jones reagent (a solution of chromium trioxide in aqueous acetone (B3395972) and sulfuric acid) are effective for the oxidation of secondary alcohols to ketones.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, followed by the addition of a hindered organic base, typically triethylamine.

Dess-Martin Periodinane: This is a hypervalent iodine reagent that offers a mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.

Table 1: Oxidation of this compound

Oxidizing Agent Product Typical Reaction Conditions
Pyridinium chlorochromate (PCC) 1-isopropoxy-3-phenoxy-2-propanone Anhydrous dichloromethane
Jones Reagent 1-isopropoxy-3-phenoxy-2-propanone Acetone, H₂SO₄
Swern Oxidation (DMSO, (COCl)₂, Et₃N) 1-isopropoxy-3-phenoxy-2-propanone Anhydrous dichloromethane, low temperature
Dess-Martin Periodinane 1-isopropoxy-3-phenoxy-2-propanone Dichloromethane

Under acidic conditions and elevated temperatures, the secondary hydroxyl group can undergo an elimination reaction (dehydration) to form alkenes. This reaction typically proceeds through either an E1 or E2 mechanism. The process begins with the protonation of the hydroxyl group by an acid catalyst, such as sulfuric acid or phosphoric acid, which converts it into a good leaving group (water). A subsequent deprotonation of an adjacent carbon by a base (e.g., water or the conjugate base of the acid catalyst) leads to the formation of a carbon-carbon double bond.

The dehydration of this compound could theoretically produce two isomeric alkene products:

(E/Z)-1-isopropoxy-3-phenoxyprop-1-ene

3-isopropoxy-1-phenoxyprop-1-ene

The regiochemical outcome of this elimination (i.e., adherence to Zaitsev's or Hofmann's rule) would be dependent on the specific reaction conditions employed and the steric environment surrounding the adjacent protons.

While generally more stable and less reactive than the hydroxyl group, the ether linkages in this compound can be cleaved under more forcing reaction conditions.

The cleavage of the ether bonds in this molecule typically necessitates the use of strong acids, often in conjunction with a potent nucleophile. The most common reagents for this purpose are strong hydrohalic acids, particularly hydroiodic acid (HI) and hydrobromic acid (HBr).

The reaction mechanism involves the initial protonation of the ether oxygen by the strong acid. This is followed by a nucleophilic attack by the halide ion (I⁻ or Br⁻) on one of the adjacent carbon atoms. The relative ease of cleavage of the phenoxy versus the isopropoxy group is dependent on the nature of the substituent (alkyl vs. aryl).

Cleavage of the Isopropoxy Ether: The bond between the isopropyl group and the oxygen atom is an alkyl ether linkage. This bond can be cleaved via an SN2 attack of the nucleophile on the less sterically hindered carbon of the protonated ether. This would result in the formation of 2-propanol and 1-hydroxy-3-phenoxy-2-propanol. Further reaction could then occur at the remaining phenoxy ether linkage under appropriate conditions.

Cleavage of the Phenoxy Ether: The bond between the phenyl group and the oxygen atom constitutes an aryl ether linkage. This bond is generally stronger and less prone to cleavage compared to the alkyl ether linkage due to the sp² hybridization of the aromatic carbon and resonance stabilization. Consequently, cleavage of this bond is more challenging and typically requires more vigorous conditions. If cleavage were to occur, it would yield phenol and 1-isopropoxy-2,3-propanediol.

Under conditions of excess strong acid and high temperatures, it is conceivable that both ether linkages could be cleaved, ultimately leading to the formation of glycerol, phenol, and an isopropyl halide.

Reactivity of the Ether Linkages in this compound

Rearrangement Reactions Involving Ether Moieties

While specific literature on the rearrangement reactions of this compound is not abundant, the chemical literature on analogous ether-containing compounds suggests potential pathways. One such reaction is the google.comepo.org-Wittig rearrangement, which could theoretically occur under strongly basic conditions, such as treatment with an organolithium reagent. This would involve the deprotonation of the carbon adjacent to the ether oxygen, followed by a rearrangement to form a new carbon-carbon bond. However, the presence of other acidic protons, such as the hydroxyl group, would need to be considered and potentially protected for such a transformation to be successful.

Another possibility includes acid-catalyzed rearrangements. In the presence of a strong acid, the ether linkages could be protonated, leading to cleavage and potential rearrangement of the carbon skeleton. The stability of the resulting carbocation intermediates would heavily influence the feasibility and outcome of such reactions.

Aromatic Ring Functionalization on the Phenoxy Moiety

The phenoxy group of this compound is a versatile handle for introducing a wide array of functional groups onto the aromatic ring. This can be achieved through several key reaction types.

The ether oxygen of the phenoxy group is an activating substituent, directing incoming electrophiles to the ortho and para positions of the aromatic ring. wikipedia.org This is due to the ability of the oxygen to donate a lone pair of electrons into the aromatic system, stabilizing the arenium ion intermediate formed during the reaction. masterorganicchemistry.com Common electrophilic aromatic substitution (EAS) reactions that can be applied to this compound include nitration, halogenation, Friedel-Crafts alkylation, and acylation. wikipedia.org

The choice of reagents and reaction conditions can influence the regioselectivity and the degree of substitution. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed with a halogen in the presence of a Lewis acid catalyst. lkouniv.ac.in Friedel-Crafts reactions, which introduce alkyl or acyl groups, typically employ a Lewis acid like aluminum chloride. lkouniv.ac.in

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on this compound

ReactionReagentsMajor Products
NitrationHNO₃, H₂SO₄ortho-nitro and para-nitro isomers
BrominationBr₂, FeBr₃ortho-bromo and para-bromo isomers
Friedel-Crafts AcylationCH₃COCl, AlCl₃ortho-acetyl and para-acetyl isomers
Directed Ortho-Metallation Strategies

Directed ortho-metallation (DoM) offers a powerful and highly regioselective method for functionalizing the ortho position of the phenoxy ring. wikipedia.org This strategy utilizes a directing metalation group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org In the case of this compound, the ether oxygen can act as a DMG. wikipedia.orgbaranlab.org

The process typically involves treating the substrate with a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), to generate an ortho-lithiated species. baranlab.org This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high precision. organic-chemistry.org

Table 2: Examples of Directed Ortho-Metallation on this compound

ElectrophileReagent(s)Product
Carbon dioxide1. s-BuLi, TMEDA; 2. CO₂; 3. H₃O⁺2-(2-hydroxy-3-isopropoxypropoxy)benzoic acid
Iodine1. n-BuLi; 2. I₂1-(2-iodophenoxy)-3-isopropoxy-2-propanol
Trimethylsilyl chloride1. n-BuLi; 2. (CH₃)₃SiCl1-isopropoxy-3-(2-(trimethylsilyl)phenoxy)-2-propanol

Stereochemical Transformations and Derivatizations

The 2-propanol unit of this compound contains a chiral center at the C2 position. This opens up possibilities for stereochemical transformations and the synthesis of enantiomerically pure derivatives.

The synthesis of specific enantiomers, such as the (S)- or (R)-form, can be achieved through various asymmetric synthesis strategies. One common approach is the use of a chiral starting material, for example, a chiral glycidol (B123203) derivative, in the initial synthetic steps. Alternatively, kinetic resolution of the racemic mixture can be employed, where one enantiomer reacts faster with a chiral reagent, leaving the other enantiomer in excess.

Derivatization of the hydroxyl group can lead to a wide range of new compounds with potentially altered properties. For instance, esterification or etherification of the secondary alcohol can be readily accomplished using standard synthetic protocols. Furthermore, the stereochemistry of this center can influence the biological activity of the molecule in various applications.

Theoretical and Computational Studies of 1 Isopropoxy 3 Phenoxy 2 Propanol

Molecular Structure and Conformation Analysis

The three-dimensional structure of 1-isopropoxy-3-phenoxy-2-propanol is fundamental to its physical and chemical properties. Computational chemistry offers powerful tools to explore its electronic structure, stable conformations, and the non-covalent interactions that govern its behavior in various environments.

Quantum Chemical Calculations of Electronic Structure

For instance, the oxygen atoms in the ether and hydroxyl groups would be expected to have significant negative partial charges, making them sites for electrophilic attack and hydrogen bond acceptance. The aromatic phenoxy group would influence the electronic properties through resonance effects. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Table 1: Illustrative Calculated Electronic Properties of a Propanol (B110389) Derivative

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's electron-donating ability.
LUMO Energy1.2 eVIndicates the molecule's electron-accepting ability.
HOMO-LUMO Gap7.7 eVA larger gap suggests higher kinetic stability.
Dipole Moment2.5 DReflects the overall polarity of the molecule.

Note: This table is illustrative and based on general values for similar molecules, not specific experimental or calculated data for this compound.

Conformational Isomers and Energy Landscapes

Due to the presence of several single bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. Studies on similar molecules like glycerol (B35011) have shown a complex conformational landscape with multiple stable isomers. nih.govresearchgate.netresearchgate.net The relative energies of these conformers determine their population at a given temperature.

The rotation around the C-C and C-O bonds leads to different spatial arrangements of the isopropoxy, phenoxy, and hydroxyl groups. The most stable conformers are typically those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding between the hydroxyl group and one of the ether oxygens. The energy landscape, a map of potential energy as a function of bond rotations, can be generated through systematic or stochastic conformational searches.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (°C-C-C-O)Relative Energy (kcal/mol)Key Feature
A600.00Intramolecular hydrogen bond
B1801.25Extended, anti-periplanar arrangement
C-602.50Steric clash between isopropoxy and phenoxy groups

Note: This table is a hypothetical representation to illustrate the concept of conformational analysis.

Intermolecular Interactions and Hydrogen Bonding Networks

The hydroxyl group in this compound allows it to act as both a hydrogen bond donor and acceptor, while the ether oxygens can only act as acceptors. nih.gov These interactions are critical in determining the bulk properties of the substance, such as its boiling point, viscosity, and solubility. In the condensed phase, these molecules can form extensive hydrogen-bonding networks. researchgate.net

Computational studies on similar molecules like propylene (B89431) glycols have demonstrated the presence of a three-dimensional network of hydrogen bonds. researchgate.net The strength and geometry of these hydrogen bonds can be modeled using quantum chemical methods. The interaction of this compound with other molecules, such as water or other solvents, can also be investigated to understand its solvation properties. acs.orgresearchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. For this compound, this could involve studying its synthesis, degradation, or its interaction with biological targets.

Transition State Characterization for Key Reactions

A key aspect of studying reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction pathway. Computational methods can be used to locate the geometry of the transition state and calculate its energy. This information is crucial for determining the activation energy of the reaction, which in turn governs the reaction rate.

For example, in the synthesis of this compound, which could involve the reaction of a phenoxide with an isopropoxy-substituted epoxide, the transition state for the ring-opening step could be modeled. The calculated activation barrier would provide a theoretical estimate of the reaction's feasibility under different conditions.

Reaction Coordinate Analysis and Potential Energy Surfaces

A potential energy surface (PES) provides a comprehensive view of a chemical reaction, mapping the energy of the system as a function of the positions of the atoms. By tracing the lowest energy path on the PES from reactants to products, known as the reaction coordinate, the entire mechanism of a reaction can be elucidated.

This analysis would reveal the presence of any intermediates, which are local minima on the PES, in addition to the transition states. For a molecule like this compound, which has structural similarities to some beta-blockers, understanding its reaction with biological receptors could be of interest. researchgate.netrevespcardiol.orgnih.gov Computational docking and molecular dynamics simulations could be used to study its binding to a receptor, and quantum mechanics/molecular mechanics (QM/MM) methods could then be employed to investigate the detailed reaction mechanism within the active site.

Solvent Effects on Reaction Pathways

No information available.

Spectroscopic Property Prediction and Interpretation

No information available.

NMR Chemical Shift Prediction and Conformational Dependence

No information available.

Vibrational Spectroscopy (IR, Raman) Analysis and Mode Assignment

No information available.

UV-Vis Absorption and Electronic Transition Modeling

No information available.

Advanced Analytical Methodologies for 1 Isopropoxy 3 Phenoxy 2 Propanol

Chromatographic Separations and Quantification

Chromatographic techniques are indispensable for separating 1-isopropoxy-3-phenoxy-2-propanol from complex matrices and for resolving its isomers.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for assessing the purity of this compound and for separating it from its structural isomers, such as 1-isopropoxy-1-phenoxy-2-propanol and 2-isopropoxy-1-phenoxy-2-propanol. The separation in the gas chromatograph is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within the column. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique fingerprint for identification.

For effective separation, the choice of the GC column's stationary phase is critical. A mid-polarity phase is often suitable for this type of analysis. The oven temperature program is optimized to ensure adequate separation of the isomers and any potential impurities. A typical temperature program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature to elute all compounds of interest in a reasonable time frame.

Table 1: Illustrative GC-MS Parameters for Isomer Analysis

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injection Mode Split (e.g., 50:1)
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

This table presents a hypothetical set of parameters and would require optimization for a specific instrument and sample.

The resulting mass spectra can be compared against spectral libraries for confirmation of identity. Purity is determined by integrating the peak area of this compound relative to the total area of all detected peaks.

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of this compound, especially within complex mixtures that may not be suitable for GC analysis due to low volatility or thermal instability of matrix components. researchgate.net Method development in HPLC involves the systematic optimization of several parameters to achieve the desired separation. researchgate.net

Key parameters that are optimized include: researchgate.net

Column: The choice of stationary phase is crucial. Reversed-phase columns, such as C18 or C8, are commonly used. For separating closely related compounds, columns with different selectivities, like phenyl-hexyl or embedded polar group phases, may be explored. sielc.com

Mobile Phase: A mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), is typical for reversed-phase HPLC. The composition can be run in an isocratic mode (constant composition) or a gradient mode (composition changes over time) to achieve optimal separation. researchgate.net The pH of the aqueous portion of the mobile phase can also be adjusted to control the retention of ionizable compounds.

Flow Rate: Adjusting the flow rate can impact resolution and analysis time. researchgate.net

Column Temperature: Temperature control can influence viscosity and selectivity, thereby affecting the separation. researchgate.net

Detector: A UV detector is commonly used, with the wavelength set to a value where this compound exhibits strong absorbance.

Table 2: Example HPLC Method Parameters

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 270 nm

This table provides an example method; actual conditions must be developed and validated for the specific application.

Since this compound contains a chiral center at the second carbon atom, it exists as a pair of enantiomers. These stereoisomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities. sigmaaldrich.com Chiral chromatography is the primary technique used to separate and quantify these enantiomers. sigmaaldrich.comnih.gov

This separation is achieved by using a chiral stationary phase (CSP). sigmaaldrich.com CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. researchgate.netwindows.net

Method development for chiral separations often involves screening different CSPs and mobile phase systems. Normal-phase (using non-polar solvents like hexane (B92381) and an alcohol modifier) and reversed-phase conditions can be employed. nih.gov The choice of mobile phase and any additives can significantly impact the enantiomeric resolution. researchgate.net

Table 3: Illustrative Chiral HPLC Conditions

ParameterValue
Column Chiral Cellulose-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane:Isopropanol (B130326) (90:10 v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detector UV at 270 nm

This table presents a hypothetical set of parameters and requires optimization for the specific enantiomeric pair.

Spectroscopic Characterization Techniques (Beyond Basic Identification)

While basic spectroscopic methods like IR and 1D NMR are used for initial identification, advanced techniques provide a deeper understanding of the molecule's structure.

Advanced NMR techniques are crucial for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the this compound molecule, confirming its connectivity and stereochemistry.

Two-dimensional (2D) NMR experiments provide correlation data that is not available in 1D spectra, allowing for a complete structural puzzle to be pieced together. sdsu.eduyoutube.comemerypharma.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.comprinceton.edu Cross-peaks in the COSY spectrum connect coupled protons. For this compound, this would show correlations between the protons on adjacent carbons in the propanol (B110389) backbone and within the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduprinceton.edu Each cross-peak in the HSQC spectrum links a specific proton to the carbon it is attached to. This is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more). sdsu.eduprinceton.edu This technique is particularly powerful for identifying the connectivity between different functional groups within the molecule. For instance, it can confirm the ether linkages by showing correlations between the protons of the isopropoxy group and the carbons of the propanol backbone, as well as between the protons of the phenoxy group and the propanol backbone. youtube.com

Table 4: Expected Key HMBC Correlations for this compound

Proton SignalExpected Carbon Correlations (2-3 bonds away)
H on C2 (propanol) C1 (propanol), C3 (propanol), C1 (isopropyl), C1 (phenoxy)
H on C1 (propanol) C2 (propanol), C3 (propanol), C1 (isopropyl)
H on C3 (propanol) C1 (propanol), C2 (propanol), C1 (phenoxy)
CH (isopropyl) C1 (propanol), Methyl carbons (isopropyl)
Aromatic Protons Other aromatic carbons, C3 (propanol)

The specific chemical shifts for each proton and carbon would be determined from the 1D spectra and then used to interpret the 2D correlation maps.

By combining the information from these advanced analytical techniques, a complete and unambiguous characterization of this compound can be achieved, ensuring its identity, purity, and isomeric composition are accurately determined.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Variable Temperature NMR Studies for Dynamic Processes

Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating dynamic molecular processes that occur on the NMR timescale. For this compound, VT-NMR studies would be instrumental in probing phenomena such as intramolecular hydrogen bonding and restricted bond rotation.

Research Findings: While specific VT-NMR studies on this compound are not prevalent in published literature, the principles of the technique can be applied to understand its likely dynamic behavior. The hydroxyl proton's chemical shift and signal multiplicity are expected to be temperature-dependent. At lower temperatures, the rate of proton exchange slows, and intramolecular hydrogen bonding between the hydroxyl group and the ether oxygens would become more evident. libretexts.org This can lead to signal sharpening and the potential observation of coupling between the hydroxyl proton and the adjacent methine proton.

Furthermore, rotation around the C-O single bonds of the ether linkages may be hindered at low temperatures. VT-NMR could identify the coalescence temperature at which distinct signals from different conformers merge into a single averaged signal, allowing for the calculation of the energy barrier for rotation. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of this compound by measuring its mass with very high accuracy. It also provides detailed information about the molecule's structure through analysis of its fragmentation patterns.

Research Findings: The molecular formula of this compound is C₁₂H₁₈O₂. HRMS analysis would confirm this by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass. The primary fragmentation pathways in electron ionization (EI) or electrospray ionization (ESI) would likely involve cleavage of the ether bonds and bonds adjacent to the hydroxyl group.

Key fragmentation patterns for ether-containing compounds include alpha-cleavage and cleavage of the C-O bond. libretexts.orgmiamioh.edu For this compound, this would lead to characteristic fragment ions. The table below outlines the theoretically calculated exact mass and plausible major fragments that would be observed in an HRMS analysis.

Ion FormulaFragment StructureCalculated Exact Mass (m/z)Plausible Origin
[C₁₂H₁₈O₃+H]⁺Protonated Molecular Ion211.1329Molecular Ion (ESI+)
[C₉H₁₁O₂]⁺[M - C₃H₇]⁺151.0754Loss of isopropyl group
[C₆H₅O]⁺Phenoxy ion93.0335Cleavage of the phenoxy-propane bond
[C₆H₁₃O₂]⁺[M - C₆H₅]⁺117.0910Loss of phenyl group
[C₃H₇O]⁺Isopropoxy ion59.0491Cleavage yielding the isopropoxy fragment

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding in the solid state.

Research Findings: Currently, there are no publicly available crystal structures for this compound in crystallographic databases. To perform this analysis, a single, high-quality crystal of the compound would need to be grown, which can be a significant challenge for oily or low-melting-point solids.

If a crystal structure were determined, it would provide unequivocal proof of the connectivity of the atoms. Crucially, it would reveal the solid-state conformation of the propanol backbone, the orientation of the isopropoxy and phenoxy groups, and the specific hydrogen-bonding network formed between molecules in the crystal lattice. acs.orgnih.gov This information is invaluable for understanding its physical properties and for computational modeling studies.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. thermofisher.com FTIR measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of laser light.

Research Findings: The spectra of this compound would exhibit characteristic bands corresponding to its alcohol, ether, and aromatic components. The O-H stretch of the alcohol group would appear as a strong, broad band in the FTIR spectrum. libretexts.org The C-O stretching vibrations of the two ether linkages (aliphatic and aromatic) would also be prominent. pressbooks.pub Aromatic C-H and C=C stretching bands from the phenoxy group would also be clearly identifiable. Raman spectroscopy would be particularly sensitive to the symmetric vibrations of the aromatic ring and the C-C backbone. thermofisher.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Primary Technique
O-H (Alcohol)Stretching~3600-3200 (Broad)FTIR
C-H (Aromatic)Stretching~3100-3000FTIR, Raman
C-H (Aliphatic)Stretching~2980-2850FTIR, Raman
C=C (Aromatic)Ring Stretching~1600 & ~1500FTIR, Raman
C-O (Aryl Ether)Asymmetric Stretching~1250FTIR
C-O (Alkyl Ether & Alcohol)Stretching~1150-1050FTIR

Hyphenated Techniques and Specialized Analytical Applications

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. For a compound like this compound, these methods are ideal for purity assessment and the identification of isomers or related impurities.

LC-NMR and GC-FTIR Coupling

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Fourier Transform Infrared (GC-FTIR) are two prominent hyphenated techniques. news-medical.netslideshare.net LC-NMR allows for the separation of components in a liquid mixture followed by their direct structural elucidation via NMR. GC-FTIR provides vibrational spectra for volatile compounds separated by GC, aiding in their functional group identification. news-medical.net

Research Findings: The synthesis of this compound may result in the formation of isomers, such as 2-isopropoxy-1-phenoxy-2-propanol, or contain residual starting materials. LC-NMR would be an ideal technique to separate these components and provide complete ¹H and ¹³C NMR spectra for each, allowing for unambiguous identification without the need for physical isolation. slideshare.net

Similarly, GC-FTIR could be employed for the analysis of volatile impurities. restek.com As the components elute from the GC column, they pass through a light pipe where their infrared spectra are recorded in real-time. This provides a "spectral chromatogram" that contains both retention time and structural information, facilitating the identification of closely related byproducts.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of materials.

Research Findings: For this compound, a TGA analysis would provide critical information about its thermal stability and volatility. The analysis involves heating a small sample on a precision balance at a constant rate. The resulting TGA curve plots the percentage of weight loss against temperature.

A hypothetical TGA thermogram for this compound would show a stable baseline until the onset of decomposition or boiling. Glycol ethers typically exhibit specific decomposition temperatures. researchgate.netacs.org The TGA curve would reveal the temperature at which significant mass loss begins, indicating the upper limit of its thermal stability. This data is crucial for applications where the compound might be exposed to elevated temperatures. The analysis can also indicate the presence of more volatile impurities if multiple weight loss steps are observed at lower temperatures.

Derivatives and Analogues of 1 Isopropoxy 3 Phenoxy 2 Propanol: Synthesis and Research Applications

Synthesis of Chiral Derivatives

The stereochemistry of the 2-hydroxyl group on the propanol (B110389) backbone is a critical determinant of the ultimate properties of molecules derived from 1-isopropoxy-3-phenoxy-2-propanol. Consequently, significant research has been dedicated to the development of methods for the synthesis of its enantiomerically pure forms.

Enantioselective Synthesis via Asymmetric Catalysis

The direct enantioselective synthesis of chiral this compound can be effectively achieved through asymmetric catalysis, a cornerstone of modern organic synthesis. A prominent strategy involves the Sharpless asymmetric epoxidation of allylic alcohols. pearson.comwikipedia.orgmdpi.com This method allows for the creation of a chiral epoxide, which can then be opened to yield the desired chiral propanol derivative.

The synthesis can commence with allyl alcohol, which undergoes asymmetric epoxidation using a titanium(IV) isopropoxide catalyst in the presence of a chiral tartrate ester, such as diethyl tartrate (DET), and an oxidizing agent like tert-butyl hydroperoxide (TBHP). mdpi.comelectronicsandbooks.com The choice of the chiral tartrate dictates the stereochemistry of the resulting glycidol (B123203). For instance, using (+)-DET directs the epoxidation to one face of the double bond, while (-)-DET directs it to the opposite face, yielding the corresponding (R)- or (S)-glycidol with high enantiomeric excess. electronicsandbooks.com

Following the formation of the chiral glycidol, a subsequent nucleophilic attack by phenol (B47542) (or a substituted phenate) opens the epoxide ring to form a 1-phenoxy-2,3-propanediol intermediate. This is followed by the etherification of the primary hydroxyl group with an isopropyl group source, such as 2-bromopropane, under Williamson ether synthesis conditions to yield the final chiral this compound. A plausible reaction scheme is outlined below:

StepReactantsCatalyst/ReagentsProduct
1. Asymmetric EpoxidationAllyl alcohol, tert-butyl hydroperoxideTi(O-i-Pr)₄, Diethyl tartrate (DET)(R)- or (S)-Glycidol
2. Epoxide Ring Opening(R)- or (S)-Glycidol, PhenolBase (e.g., NaOH)Chiral 1-phenoxy-2,3-propanediol
3. EtherificationChiral 1-phenoxy-2,3-propanediol, 2-BromopropaneBase (e.g., NaH)Chiral this compound

This catalytic approach is highly valued for its ability to set the crucial stereocenter early in the synthetic sequence and with high fidelity.

Resolution Techniques for Enantiomeric Separation

An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound. Kinetic resolution, particularly using enzymes, has proven to be a highly effective method. Lipases are frequently employed for their ability to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester.

A study on the enzymatic kinetic resolution of the closely related racemic 1-(isopropylamine)-3-phenoxy-2-propanol demonstrated the efficacy of this approach. nih.gov In this process, a lipase, such as that from Candida rugosa, is used to catalyze the acetylation of one of the enantiomers in the presence of an acyl donor like isopropenyl acetate. The reaction results in a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be separated by standard chromatographic techniques. The efficiency of such a resolution is often quantified by the enantiomeric ratio (E), with higher values indicating better separation.

A representative system for such a resolution is detailed in the table below:

BiocatalystAcylating AgentReaction MediumEnantiomeric Excess of Product (eeₚ)Enantiomeric Ratio (E)
Lipase from Candida rugosa MYIsopropenyl acetateToluene and [EMIM][BF₄]96.17%67.5

This enzymatic method offers a practical route to obtaining enantiomerically enriched derivatives, which are invaluable for further chemical synthesis and research.

Structural Modifications and Their Impact on Chemical Properties (Non-Prohibited)

Systematic structural modifications of this compound allow for the fine-tuning of its chemical properties. These modifications can be targeted at the phenoxy moiety, the isopropoxy group, or the propanol backbone.

Modification of the Phenoxy Moiety

The aromatic phenoxy ring presents a versatile site for modification. The introduction of substituents onto this ring can significantly alter the electronic and steric properties of the molecule. For instance, the synthesis of phenoxyacetic acid derivatives involves the alkylation of a substituted phenol with an alpha-haloacetate, followed by hydrolysis. nih.gov This introduces a carboxylic acid functionality, which dramatically changes the acidity and solubility of the molecule.

Alterations to the Isopropoxy Group

The isopropoxy group, while generally less reactive than the phenoxy moiety, can also be a target for structural modification. Replacing the isopropyl group with other alkyl or aryl groups can impact the lipophilicity and steric bulk of the molecule. The synthesis of such analogues would typically follow a Williamson ether synthesis route, where the sodium salt of 1-phenoxy-2,3-propanediol is reacted with a suitable alkyl or aryl halide.

The nature of the ether linkage itself has been shown to affect the physical properties of molecules in which it is present. For example, the replacement of an ester linkage with an ether linkage can decrease the dipole potential of a molecule and affect its interaction with other molecules. nih.gov While direct studies on the impact of altering the isopropoxy group in this compound are not widely reported, the principles of ether chemistry suggest that such modifications would predictably alter properties like boiling point, solubility, and solvent compatibility. libretexts.org

Derivatization of the Propanol Backbone

The secondary hydroxyl group on the propanol backbone is a prime site for derivatization. This hydroxyl group can undergo a variety of reactions, including esterification, etherification, and oxidation, to yield a wide range of derivatives.

Esterification, for example, can be achieved by reacting this compound with an acid chloride or anhydride (B1165640) in the presence of a base. The resulting ester will have different chemical properties compared to the parent alcohol, including altered polarity and reactivity. The antioxidant activity of phenolic compounds, for instance, has been shown to be influenced by the esterification of a hydroxyl group. nih.gov The conversion of esters back to ethers is also a possible, though less common, transformation. researchgate.net

The synthesis of poly(ester-ether) polymers can also be envisioned, where the diol functionality of a related precursor could be utilized in polymerization reactions. osti.gov Such derivatizations highlight the versatility of the propanol backbone as a scaffold for creating new molecules with tailored chemical properties.

Exploration of Derivatives in Materials Science and Polymer Chemistry

The unique combination of a reactive hydroxyl group and the distinct properties imparted by the isopropoxy and phenoxy moieties makes this compound a promising precursor for various materials. Its derivatives could find utility as monomers, cross-linking agents, and modifiers to create specialty polymers with tailored characteristics.

Monomer Synthesis for Polymerization

The secondary alcohol of this compound is a key functional handle for its conversion into polymerizable monomers. Two primary classes of monomers can be envisioned: (meth)acrylates and glycidyl (B131873) ethers.

Transesterification to (Meth)acrylates: The hydroxyl group can undergo transesterification with a (meth)acrylate, such as methyl (meth)acrylate, to yield the corresponding 1-isopropoxy-3-phenoxy-2-propyl (meth)acrylate monomer. This reaction is typically catalyzed and can be represented as follows:

CH₂=C(R¹)—CO—OR³ + HO—R² ⇌ CH₂=C(R¹)—CO—O—R² + R³OH google.com

Where R¹ is H or CH₃, and R² would be the 1-isopropoxy-3-phenoxy-2-propyl group. The resulting monomer could then be polymerized through free-radical polymerization to create a polymer with pendant isopropoxy and phenoxy groups, influencing its thermal and mechanical properties.

Conversion to Glycidyl Ethers: A more common route for such alcohols is the reaction with epichlorohydrin (B41342) in the presence of a base to form the corresponding glycidyl ether, 1-(allyloxy)-3-isopropoxy-2-propanol being a structurally similar compound. chemicalbook.com This would yield 1-glycidyloxy-3-isopropoxy-3-phenoxypropane. This monomer can undergo ring-opening polymerization to form poly(glycidyl ether)s. The properties of such polymers are known to be influenced by the nature of the side chains. mdpi.comresearchgate.net For instance, the presence of the phenoxy group would likely increase the glass transition temperature (Tg) of the resulting polymer compared to aliphatic analogues.

Use as Cross-linking Agents and Modifiers

Derivatives of this compound, particularly its glycidyl ether, hold significant potential as cross-linking agents and modifiers for various polymer systems, most notably epoxy resins.

Phenyl glycidyl ether (PGE), a simpler analogue, is widely used as a reactive diluent for epoxy resins to reduce their viscosity while still being incorporated into the polymer network upon curing. connectchemicals.comwikipedia.org Similarly, the glycidyl ether of this compound could be blended with standard epoxy resins like those based on bisphenol A diglycidyl ether (DGEBA). google.com During the curing process with an amine or anhydride hardener, the epoxide ring of the derivative would react and become part of the cross-linked network, potentially enhancing properties like flexibility and impact strength due to the isopropoxy group.

Phenoxy resins, which are polyhydroxy ethers derived from bisphenol A and epichlorohydrin, are known to be excellent compatibilizers and modifiers for polymer blends. kpi.uaphlextek.com By analogy, incorporating a derivative of this compound into a polymer matrix could improve adhesion and modify the bulk properties of the material. Recent research has also explored the use of phenoxy-based structures in creating reversible crosslinkers for debondable adhesives, highlighting the advanced applications for which such derivatives could be tailored. rsc.org

Development of Specialty Polymers with Tunable Properties

The ability to polymerize monomers derived from this compound opens the door to creating specialty polymers where the properties can be finely tuned.

By copolymerizing a (meth)acrylate or glycidyl ether monomer of this compound with other monomers, a wide range of properties can be achieved. For example, copolymerization with hydrophilic monomers could lead to amphiphilic polymers with interesting self-assembly behaviors. The ratio of the comonomers would allow for precise control over the polymer's characteristics. Research on poly(glycidyl ether)s with varying side chains has demonstrated the ability to control the lower critical solution temperature (LCST) in aqueous solutions, a key feature for thermoresponsive materials. mdpi.comresearchgate.net

Furthermore, the phenoxy group can be functionalized prior to or after polymerization to introduce other chemical moieties, further expanding the potential applications. For instance, sulfonation of the phenyl ring could introduce ionic groups, leading to ion-containing polymers for use in membranes or as rheology modifiers. The development of non-flammable epoxy compositions using phenoxy-cyclotriphosphazenes demonstrates how the phenoxy group can be a carrier for performance-enhancing functionalities. mdpi.com

Polymer Type Potential Monomer Key Features & Potential Applications Analogous Research
Poly(meth)acrylate1-Isopropoxy-3-phenoxy-2-propyl (meth)acrylateTunable Tg, potential for specialty coatings and adhesives.Polyurethane (meth)acrylates google.com
Poly(glycidyl ether)1-Glycidyloxy-3-isopropoxy-3-phenoxypropaneHigher Tg due to phenoxy group, potential for thermoresponsive materials.Poly(ethyl glycidyl ether) mdpi.com
Modified Epoxy ResinGlycidyl ether of this compoundActs as a reactive diluent and toughening agent.Phenyl glycidyl ether connectchemicals.comwikipedia.org
Reversible NetworksDiamine or diacid derivativeDevelopment of reprocessable and debondable materials.Phenoxy-based adhesives with reversible crosslinkers rsc.org

Application of Derivatives in Advanced Organic Synthesis

The chiral nature of this compound (it possesses a stereocenter at the C2 position) makes its enantiomerically pure forms attractive as building blocks and auxiliaries in asymmetric synthesis.

Asymmetric Auxiliaries and Ligands

A chiral auxiliary is an enantiomerically pure compound that can be temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. The hydroxyl group of this compound could be attached to a molecule, and the chiral environment created by the isopropoxy and phenoxy groups could influence the approach of a reagent to a nearby reactive center.

More promising is the potential for its derivatives to act as chiral ligands in transition metal-catalyzed asymmetric reactions. By converting the hydroxyl group to an amino group, a common transformation, a chiral amino alcohol derivative is formed. Such structures are prevalent in a wide variety of successful chiral ligands. For instance, the combination of a chiral alcohol or amine with a phosphine (B1218219) moiety can create potent ligands for asymmetric hydrogenation or C-C bond-forming reactions. The synthesis of chiral β-oxy-functionalized nitriles and esters has been achieved with high enantioselectivity using a rhodium catalyst with a chiral phosphine ligand. nih.gov A derivative of this compound could be envisioned as a component of such a ligand.

The field of asymmetric synthesis heavily relies on the development of new chiral ligands and auxiliaries to improve the efficiency and selectivity of reactions. nih.govyale.edu The modular nature of this compound, where the phenoxy group could be further functionalized, offers a platform for creating a library of related ligands for screening in various asymmetric transformations.

Building Blocks for Complex Molecule Construction

Enantiomerically pure this compound and its derivatives can serve as valuable chiral building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals.

The glycidyl ether derivative of this compound is a trifunctional building block. The epoxide ring can be opened regioselectively by a variety of nucleophiles, a cornerstone of synthetic organic chemistry. jsynthchem.comrsc.org For example, reaction with a phenoxide in the presence of a catalyst can lead to 1,3-diaryloxy-2-propanols, which are key intermediates for some pharmaceuticals. researchgate.net The isopropoxy group remains as a stable ether linkage throughout these transformations.

The general strategy of using chiral epoxides for the synthesis of complex targets is well-established. The epoxide can be opened by organometallic reagents, amines, azides, and other nucleophiles to install new functional groups with a defined stereochemistry. The resulting diol derivative can then be further manipulated. The synthesis of complex molecules often involves the strategic use of such building blocks to construct the carbon skeleton with the correct stereochemistry. nih.gov

Application Derivative Type Synthetic Utility Relevant Synthetic Methods
Asymmetric AuxiliaryEster or ether linkage to substrateDirects stereoselective reactions on the substrate.Evans oxazolidinone chemistry nih.gov
Chiral LigandAmino-alcohol or phosphine derivativeForms a chiral complex with a metal catalyst for asymmetric catalysis.Iridium-tol-BINAP-catalyzed reductive coupling nih.gov
Chiral Building BlockGlycidyl ether derivativeRegioselective ring-opening to introduce new functionalities with stereocontrol.Bi(OTf)₃-catalyzed epoxide ring-opening with phenols researchgate.net
Complex Molecule FragmentThe core structure itselfProvides a C3 chiral fragment for incorporation into larger molecules.Synthesis of alkaloids and terpenoids via epoxide ring-opening rsc.org

Environmental Fate and Degradation Studies of 1 Isopropoxy 3 Phenoxy 2 Propanol

Abiotic Degradation Pathways

The breakdown of 1-Isopropoxy-3-phenoxy-2-propanol in the environment, independent of living organisms, is anticipated to occur through several key abiotic processes. These include the influence of sunlight (photolytic degradation), interaction with water (hydrolysis), and reactions with atmospheric oxidants.

Photolytic Degradation Under Various Conditions

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The ether linkage in glycol ethers is generally stable under neutral pH conditions typical of most environmental waters. oecd.org Studies on propylene (B89431) glycol phenyl ether (PPh), a close structural analog, indicate that the ether linkage is not expected to hydrolyze readily. oecd.org While hydrolysis of aryl ethers can be catalyzed under specific conditions, such as in the presence of certain photocatalysts or under acidic conditions, these are not typical of the general aqueous environment. acs.orgnih.govacs.org Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aqueous environments under normal conditions.

Oxidative Degradation in the Atmosphere

Once released into the atmosphere, this compound is expected to undergo oxidative degradation, primarily through reactions with hydroxyl (OH) radicals. The estimated atmospheric half-life of the related compound, propylene glycol phenyl ether (PPh), due to reaction with photochemically produced hydroxyl radicals is approximately 10 hours. nih.gov Another source estimates a similar half-life of 3.45 to 3.6 hours. oecd.org For the broader class of propylene glycol ethers (PGEs), atmospheric half-lives are estimated to range from 5.5 to 34.4 hours. nih.govresearchgate.net This indicates that oxidative degradation in the atmosphere is a relatively rapid process.

Estimated Atmospheric Half-life of Related Glycol Ethers
CompoundEstimated Atmospheric Half-lifeReference
Propylene Glycol Phenyl Ether (PPh)~10 hours nih.gov
Propylene Glycol Phenyl Ether (PPh)3.45 - 3.6 hours oecd.org
Propylene Glycol Ethers (PGEs)5.5 - 34.4 hours nih.govresearchgate.net

Biodegradation Mechanisms in Environmental Matrices

The breakdown of this compound by microorganisms is a crucial aspect of its environmental fate, leading to the transformation and, ultimately, the mineralization of the compound.

Microbial Degradation in Soil and Water Systems

Studies on analogous compounds strongly suggest that this compound is biodegradable. Propylene glycol phenyl ether (PPh) is classified as "readily biodegradable" under aerobic conditions. oecd.org In soil, the aerobic biodegradation of PPh is rapid, with a half-life ranging from 1 to 7 days. oecd.org For the general class of propylene glycol ethers (PGEs), significant aerobic biodegradation is observed, with half-lives in the order of 5 to 25 days. nih.govresearchgate.net

In contrast, the anaerobic biodegradation of PPh is reported to be very slow. oecd.org This suggests that in oxygen-depleted environments, such as deep soil layers or anaerobic sediments, the persistence of this compound may be significantly longer.

Aerobic Biodegradation Half-life of Related Glycol Ethers
CompoundEnvironmental MatrixEstimated Half-lifeReference
Propylene Glycol Phenyl Ether (PPh)Soil1 - 7 days oecd.org
Propylene Glycol Ethers (PGEs)General Aerobic Environments5 - 25 days nih.govresearchgate.net

Identification of Microbial Metabolites

The biodegradation of this compound likely proceeds through the breakdown of its ether and alcohol functionalities. While specific microbial metabolites for this compound have not been detailed in the available literature, studies on related compounds offer insights into the probable degradation pathway.

The metabolism of propylene glycol phenyl ether (PPh) in rats, which can sometimes parallel microbial pathways for certain compounds, involves three major routes:

O-dealkylation: Cleavage of the ether bond to yield propylene glycol and phenol (B47542). nih.gov

Conjugation: Direct conjugation of the parent molecule with sulfate (B86663) or glucuronide. nih.gov

Ring Hydroxylation: Addition of a hydroxyl group to the aromatic ring, followed by conjugation. nih.gov

In a study on the bacterial degradation of another glycol ether, ethylene (B1197577) glycol monomethyl ether, the metabolites methoxyacetic acid and methoxy (B1213986) acetaldehyde (B116499) were identified. nih.gov Research on the biodegradation of propylene glycol-based aircraft deicer identified 1-hydroxy-2-propanone as a major intermediate metabolite. dtic.mil

Importantly, a study on the biodegradability of phenoxypropanols by microorganisms isolated from a municipal sewage plant and river water did not detect phenol as an extracellular intermediate product, suggesting that if the ether bond is cleaved, the resulting phenol is likely rapidly metabolized further. nih.gov

Based on this information, the microbial degradation of this compound is expected to involve the initial oxidation of the alcohol group and cleavage of the ether linkages, leading to the formation of smaller, more readily biodegradable compounds.

No Scientific Data Found for this compound

A comprehensive search for scientific literature and research data concerning the environmental fate and degradation of the chemical compound this compound has yielded no specific results. There is a significant lack of available studies on its biodegradation, environmental distribution, and persistence.

Biodegradation Rates: No studies were found that investigate the microbial or chemical breakdown of this specific compound in various environmental compartments.

Factors Influencing Biodegradation: Consequently, there is no available research on how factors like temperature, pH, microbial populations, or nutrient availability affect the degradation rate of this compound.

Sorption to Environmental Solids: Data on the compound's tendency to attach to soil or sediment particles (sorption coefficient, Koc) is not present in the available literature.

Volatilization and Atmospheric Transport: Information regarding its potential to vaporize and be transported in the atmosphere, such as its Henry's Law constant, could not be located.

Bioaccumulation Potential: There are no studies available that assess the potential for this compound to accumulate in environmental systems.

While information exists for structurally related but distinct compounds such as 1-isopropoxy-2-propanol (B1605520) and 3-phenoxy-1-propanol, any extrapolation of their environmental behavior to this compound would be speculative and would not meet the required standards of scientific accuracy for an article focused solely on this specific chemical.

Due to the absence of direct research and data, it is not possible to provide a detailed and scientifically accurate article on the environmental fate and degradation of this compound as requested.

Future Research Directions and Emerging Applications Non Prohibited

Integration with Sustainable Chemical Technologies

The integration of chemicals into sustainable or "green" technologies is a paramount goal for modern chemistry. This involves designing processes that minimize waste, reduce energy consumption, and utilize renewable resources. mdpi.comiipseries.org The potential for 1-isopropoxy-3-phenoxy-2-propanol in this domain lies in its possible roles as a green solvent or as a platform chemical derived from biorenewable sources.

Future research could focus on:

Biodegradable Solvent Applications: Investigating the efficacy of this compound as a solvent for various organic reactions and formulations. Its ether and alcohol functionalities could provide a unique solvency profile. Research would need to assess its environmental fate and degradation pathways to ensure it does not persist in the environment.

Synthesis from Renewable Feedstocks: Developing synthetic routes to this compound from bio-based starting materials. For instance, glycerol (B35011) (a byproduct of biodiesel production) could serve as the three-carbon backbone, while phenol (B47542) and isopropanol (B130326) could potentially be derived from lignin (B12514952) and biomass fermentation, respectively.

Advanced Materials Design and Functionality

The structure of this compound makes it an interesting candidate as a building block or additive in the formulation of advanced materials. The combination of a flexible isopropoxy group and a rigid phenoxy group could impart unique properties to polymers and coatings.

Potential research areas include:

Polymer Modification: Incorporating this compound as a monomer or a plasticizer in polymer synthesis. Its presence could influence properties such as thermal stability, flexibility, and surface energy. For example, it could be used to modify polyesters or polyurethanes.

Coating and Film Formation: Evaluating its role as a coalescing agent in water-based paints and coatings. nih.gov Glycol ethers are known for this application, and the specific structure of this compound might offer advantages in terms of film-forming properties and drying times.

Exploration of Novel Catalytic Transformations

The development of new catalytic processes is essential for efficient and selective chemical synthesis. This compound could be a substrate for developing and testing new catalysts or could be transformed into other valuable chemical intermediates.

Research in this area could involve:

Catalytic Cleavage of Ether Bonds: Designing selective catalysts for the cleavage of either the isopropoxy or the phenoxy ether bond. This would allow for the controlled release of isopropanol or phenol, respectively, and the generation of new functionalized propanol (B110389) derivatives.

Oxidation and Hydrogenation Reactions: Exploring the catalytic oxidation of the secondary alcohol group to a ketone or the hydrogenation of the aromatic ring. Such transformations would yield a range of new compounds with different chemical properties and potential applications.

Development of Green Analytical Methodologies for the Compound

As with any chemical, the ability to detect and quantify it in various matrices is crucial. Developing green analytical methods aligns with the principles of sustainability by reducing solvent use and waste generation. austinpublishinggroup.com

Future work could focus on creating and validating methods such as:

Solvent-Minimized Extraction Techniques: Developing methods like solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) for the isolation of this compound from environmental or industrial samples. mdpi.com

Direct-Injection Chromatographic Methods: Optimizing gas chromatography (GC) or supercritical fluid chromatography (SFC) methods that require minimal sample preparation and avoid the use of hazardous solvents. mdpi.com

A hypothetical comparison of potential green analytical techniques is presented in Table 1.

Table 1: Hypothetical Comparison of Green Analytical Techniques for this compound

TechniquePrinciplePotential AdvantagesResearch Focus
Solid-Phase Microextraction (SPME)-GC-MS Adsorption of analyte onto a coated fiber, followed by thermal desorption in a GC inlet.Solvent-free, high sensitivity, simple.Optimization of fiber coating and extraction conditions.
Supercritical Fluid Chromatography (SFC) Use of supercritical CO2 as the primary mobile phase. mdpi.comReduces organic solvent consumption, fast separations.Development of suitable stationary phases and modifiers.
Direct Aqueous Injection LC-MS Direct injection of an aqueous sample into a liquid chromatograph.Minimizes sample preparation, high throughput.Finding a suitable column chemistry for retention and separation.

Expanding Computational Models for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and behavior of molecules, thereby reducing the need for extensive laboratory experimentation. nih.govnih.gov For a compound like this compound, where empirical data is scarce, computational modeling is particularly valuable.

Future research directions in this area include:

Property Prediction: Using Quantitative Structure-Property Relationship (QSPR) models to predict physical and chemical properties such as boiling point, vapor pressure, and solubility.

Toxicity and Environmental Fate Modeling: Employing in silico models to estimate potential toxicity, biodegradability, and bioaccumulation potential. This can help prioritize experimental studies and identify potential risks early in the research process.

Reaction Mechanism Simulation: Using quantum mechanical methods to model the transition states and energy barriers of potential reactions, such as the catalytic transformations mentioned earlier.

The insights gained from these computational studies can guide and accelerate the experimental exploration of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.